molecular formula C12H9Cl2NO B1329690 2-(2,4-Dichlorophenoxy)aniline CAS No. 26306-64-9

2-(2,4-Dichlorophenoxy)aniline

Cat. No. B1329690
CAS RN: 26306-64-9
M. Wt: 254.11 g/mol
InChI Key: NXXSJWHUACPWNZ-UHFFFAOYSA-N
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Patent
US08119627B2

Procedure details

2,4-Dichloro-1-(2-nitro-phenoxy)-benzene (HVB01093, 3.7 g, 12 mmol) was added to a refluxing solution of EtOH (55 ml), water (5.5 ml), iron powder (3.7 g, 66 mmol) and ammonium chloride (0.45 g, 8.4 mmol), and stirred at reflux for 4 h. The resulting solution was filtered and evaporated in-vacuo. NaHCO3 was added and extracted with DCM, organic layers dried over MgSO4 and evaporated to dryness. 2.98 g, 96%, Rf. 0.60 (DCM), LCMS tr=4.63 min (50% MeOH and 50% water at 0.5 ml/min), m/z M+H 254.27, 256.29, HPLC tr=2.51 min (Isocratic 90% acetonitrile and 10% water at 1.0 ml/min), 96%, 1HNMR (CDCl3, 270 MHz) δ 3.82 (1H, s, NH), 6.71 (1H, td, J=1.5, 7.6 Hz, ArH), 6.79 (1H, d, J=8.7 Hz, ArH), 6.81 (2H, m, ArH), 7.00 (1H, m, ArH), 7.12 (1H, dd, J=2.5, 8.7 Hz, ArH), 7.44 (1H, d, J=2.5 Hz, ArH),
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
3.7 g
Type
catalyst
Reaction Step One
Name
Quantity
5.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N+:16]([O-])=O.CCO.[Cl-].[NH4+]>[Fe].O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[NH2:16] |f:2.3|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)OC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
55 mL
Type
reactant
Smiles
CCO
Name
Quantity
0.45 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
3.7 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
5.5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated in-vacuo
ADDITION
Type
ADDITION
Details
NaHCO3 was added
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM, organic layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
0.60 (DCM), LCMS tr=4.63 min (50% MeOH and 50% water at 0.5 ml/min), m/z M+H 254.27, 256.29, HPLC tr=2.51 min (Isocratic 90% acetonitrile and 10% water at 1.0 ml/min), 96%, 1HNMR (CDCl3, 270 MHz) δ 3.82 (1H, s, NH), 6.71 (1H, td, J=1.5, 7.6 Hz, ArH), 6.79 (1H, d, J=8.7 Hz, ArH), 6.81 (2H, m, ArH), 7.00 (1H, m, ArH), 7.12 (1H, dd, J=2.5, 8.7 Hz, ArH), 7.44 (1H, d, J=2.5 Hz, ArH)
Duration
2.51 min

Outcomes

Product
Name
Type
Smiles
ClC1=C(OC2=C(C=CC=C2)N)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.